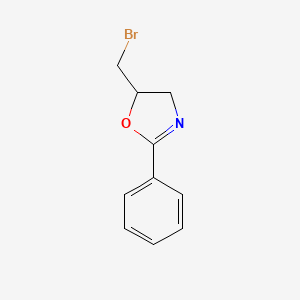

5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole

Description

Historical Context of Oxazole Derivatives in Heterocyclic Chemistry

The development of oxazole chemistry traces its origins to the late 19th century, with the first synthesis of oxazole derivatives occurring in the 1800s. The chemistry of this heterocyclic system was significantly expanded during World War II as part of the penicillin research program, which brought oxazole compounds into prominence within the pharmaceutical industry. Though the parent oxazole entity was first synthesized in 1962, the foundational chemistry began much earlier in 1876 with the synthesis of 2-methyloxazole.

The historical significance of oxazole derivatives in heterocyclic chemistry cannot be overstated, as these compounds have played crucial roles in both synthetic methodology development and medicinal chemistry applications. The evolution from simple oxazole structures to more complex derivatives, including the partially reduced oxazolines, has been driven by the recognition of their unique chemical properties and biological activities. Oxazoles are aromatic compounds, though less so than their thiazole analogs, and demonstrate weak basicity with their conjugate acid having a pKa of 0.8, compared to 7 for imidazole.

The development of synthetic methodologies for oxazole preparation has been fundamental to the field, with classical approaches including the Robinson–Gabriel synthesis through dehydration of 2-acylaminoketones and the Fischer oxazole synthesis from cyanohydrins and aldehydes. These established synthetic routes laid the groundwork for the preparation of more complex oxazole derivatives, including the dihydrooxazole variants that maintain the heterocyclic framework while offering different reactivity patterns.

Structural Significance of the 4,5-Dihydro-1,3-oxazole Core

The 4,5-dihydro-1,3-oxazole core structure represents a partially saturated variant of the oxazole ring system, featuring a five-membered heterocycle containing one oxygen atom and one nitrogen atom separated by a carbon atom. This structural modification from the fully aromatic oxazole to the dihydro variant introduces significant changes in both electronic properties and chemical reactivity patterns. The reduction of the double bond between carbon-4 and carbon-5 positions creates a more flexible ring system while maintaining the essential heterocyclic character.

The numbering system for the oxazole ring begins with oxygen as position 1, making the 4,5-dihydro-1,3-oxazole a specific regioisomer where the saturation occurs between positions 4 and 5. This structural arrangement preserves the nitrogen at position 3 and maintains the carbon-nitrogen double bond, which is crucial for the compound's chemical behavior. The partially saturated nature of the ring system provides a balance between the aromatic stability of fully unsaturated oxazoles and the increased reactivity associated with completely saturated oxazolidines.

The geometric constraints imposed by the five-membered ring structure create specific spatial relationships between substituents, influencing both intramolecular interactions and intermolecular recognition processes. The oxygen and nitrogen heteroatoms contribute to the compound's ability to participate in hydrogen bonding and coordinate with metal centers, expanding its utility in coordination chemistry and catalysis applications.

Table 1: Structural Comparison of Oxazole Ring Systems

| Ring System | Saturation Level | Key Structural Features | Chemical Properties |

|---|---|---|---|

| Oxazole | Fully unsaturated | Aromatic character, planar geometry | Weak basicity (pKa 0.8), electrophilic substitution |

| 4,5-Dihydrooxazole | Partially saturated | Reduced aromatic character, flexible | Enhanced nucleophilicity, ring-opening reactions |

| Oxazolidine | Fully saturated | Non-aromatic, maximum flexibility | High basicity, susceptible to hydrolysis |

Role of Bromomethyl Substituents in Reactivity and Functionalization

The bromomethyl substituent at the 5-position of the dihydrooxazole ring serves as a critical reactive center that dramatically enhances the compound's utility as a synthetic intermediate. The carbon-bromine bond in the bromomethyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions under mild conditions. This reactivity pattern makes 5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole particularly valuable for creating carbon-carbon and carbon-heteroatom bonds through displacement of the bromide ion.

The strategic positioning of the bromomethyl group at the 5-position places it adjacent to the oxygen atom of the oxazole ring, creating opportunities for intramolecular cyclization reactions and rearrangements. The electronic influence of the neighboring oxygen atom can stabilize carbocation intermediates formed during substitution reactions, potentially altering the reaction mechanism from a typical SN2 pathway to include SN1 character under certain conditions.

Nucleophilic substitution reactions involving the bromomethyl group can proceed with various nucleophiles, including azide ions, thiocyanate ions, and other nitrogen, sulfur, and carbon-based nucleophiles. The reactivity extends to organometallic reagents, enabling the formation of new carbon-carbon bonds through cross-coupling reactions such as the Suzuki-Miyaura coupling, where the bromomethyl group can participate as an electrophilic partner.

Table 2: Typical Nucleophilic Substitution Reactions of Bromomethyl Groups

| Nucleophile Type | Example Reagent | Reaction Conditions | Product Functionality |

|---|---|---|---|

| Nitrogen nucleophiles | Sodium azide (NaN₃) | Polar aprotic solvents, room temperature | Azide derivatives |

| Sulfur nucleophiles | Potassium thiocyanate (KSCN) | Dimethylformamide, elevated temperature | Thiocyanate compounds |

| Carbon nucleophiles | Organometallic reagents | Palladium catalysis, inert atmosphere | Carbon-carbon bonds |

| Oxygen nucleophiles | Alkoxide ions | Basic conditions, alcohol solvents | Ether linkages |

The presence of both the bromomethyl substituent and the phenyl group creates opportunities for regioselective functionalization, where the electronic and steric effects of these substituents can direct subsequent chemical transformations to specific positions on the molecule. This combination of reactive centers makes the compound particularly attractive for diversity-oriented synthesis approaches, where multiple derivatives can be accessed from a common precursor through selective manipulation of different functional groups.

Properties

IUPAC Name |

5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVPJXTUWFCKWEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=N1)C2=CC=CC=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60326591 | |

| Record name | 5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99057-83-7 | |

| Record name | 5-(bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60326591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole typically involves the bromination of a suitable precursor. One common method is the bromination of 2-phenyl-4,5-dihydro-1,3-oxazole using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromomethyl group in 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole can undergo nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

Reduction Reactions: Reduction of the oxazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of reduced oxazole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

- Substituted oxazoles with various functional groups.

- Oxidized derivatives such as carboxylic acids.

- Reduced oxazole derivatives.

Scientific Research Applications

Organic Synthesis

5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole serves as a vital intermediate in organic synthesis. Its unique bromomethyl group allows it to participate in nucleophilic substitution reactions, making it a versatile building block for synthesizing more complex molecules including pharmaceuticals and agrochemicals .

Biological Research

In biological contexts, this compound is utilized to explore the interactions of oxazole derivatives with various biological targets. It can act as a precursor for synthesizing bioactive molecules that may have therapeutic potential. For instance, derivatives of oxazole have shown promise in antimicrobial and anticancer activities .

Medicinal Chemistry

The medicinal applications of 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole are significant. Its derivatives have been investigated for their potential as new drugs due to their biological activities. Studies have indicated that oxazole derivatives can exhibit antimicrobial, anti-inflammatory, and anticancer properties .

Case Study 1: Antimicrobial Activity

A study evaluated several oxazole derivatives for their antimicrobial efficacy against various pathogens. The results indicated that certain derivatives synthesized from 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Case Study 2: Anticancer Properties

Research focused on the synthesis of novel oxazole-based compounds derived from 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole demonstrated promising anticancer activity. The synthesized compounds were tested against cancer cell lines and showed IC50 values in the nanomolar range (35–65 nM), indicating potent activity .

Industrial Applications

In the industrial sector, this compound is used for producing specialty chemicals and materials. Its reactivity facilitates its use as an intermediate in synthesizing polymers and advanced materials. The compound's ability to undergo cross-coupling reactions further enhances its utility in creating complex chemical architectures .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole and its derivatives depends on the specific biological or chemical contextThis reactivity can lead to the formation of covalent bonds with target molecules, thereby modulating their activity .

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate enzymes by covalently modifying their active sites.

Receptors: It can interact with receptor proteins, altering their signaling pathways.

DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and replication processes.

Comparison with Similar Compounds

Biological Activity

5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole is a member of the oxazole family, characterized by its unique structure that includes a bromomethyl group and a phenyl substituent. This compound has garnered attention due to its potential biological activities, which can be attributed to its reactivity and the presence of functional groups that facilitate interactions with biological targets.

Chemical Structure and Properties

The chemical structure of 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole can be represented as follows:

This structure includes:

- A bromomethyl group at the 5-position.

- A phenyl group at the 2-position.

These features contribute to its reactivity, particularly in nucleophilic substitution reactions where the bromomethyl group can act as an electrophile.

The biological activity of 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole is primarily linked to its ability to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate enzyme activity or receptor functions, leading to various biological effects. The oxazole ring may also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.

Biological Activities

Research indicates that compounds within the oxazole family exhibit a range of biological activities:

- Antimicrobial Activity :

- Anticancer Potential :

-

Anti-inflammatory Effects :

- Certain oxazole derivatives have been explored for their anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

A variety of studies have focused on the synthesis and evaluation of oxazole derivatives:

Q & A

Q. What are the common synthetic routes for preparing 5-(Bromomethyl)-2-phenyl-4,5-dihydro-1,3-oxazole?

The compound is typically synthesized via cyclization reactions or functional group transformations. For example, bromomethyl groups can be introduced through bromination of methyl-substituted precursors under radical or electrophilic conditions. A validated approach involves reacting 2-phenyl-4,5-dihydro-1,3-oxazole derivatives with brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in anhydrous CCl₄ at 80°C . Alternatively, hypercoordinated organotin intermediates can facilitate selective bromomethylation, as demonstrated in analogous oxazoline systems .

Q. How can the purity and structural integrity of this compound be verified after synthesis?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should confirm the presence of the bromomethyl group (δ ~3.5–4.0 ppm for CH₂Br) and oxazole ring protons (δ ~4.5–5.5 ppm for dihydrooxazole) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) matches the molecular ion peak to the exact mass (C₁₀H₁₀BrNO: 255.00 g/mol) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and bromine percentages should align with theoretical values (±0.3%) .

Q. What are the key stability considerations for storing and handling this compound?

- Moisture Sensitivity : The bromomethyl group is prone to hydrolysis; store under inert gas (N₂/Ar) in anhydrous solvents like THF or DCM .

- Light Sensitivity : Protect from UV light to prevent radical decomposition.

- Temperature : Store at –20°C for long-term stability, as elevated temperatures accelerate degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromomethyl group in cross-coupling reactions?

The bromomethyl group acts as an electrophilic site in Suzuki-Miyaura or Stille couplings. For instance, palladium-catalyzed reactions with arylboronic acids proceed via oxidative addition of the C–Br bond to Pd(0), forming a Pd(II) intermediate. Subsequent transmetalation and reductive elimination yield functionalized oxazole derivatives. Steric hindrance from the dihydrooxazole ring may slow reactivity, requiring optimized ligands (e.g., XPhos) . Competing pathways, such as β-hydride elimination, are minimized by using bulky bases (e.g., K₃PO₄) .

Q. How can DFT calculations aid in predicting the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level provides insights into:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps correlate with chemical stability and reactivity. For example, electron-withdrawing bromine lowers the LUMO, enhancing electrophilicity .

- Molecular Electrostatic Potential (MEP) : Identifies nucleophilic/electrophilic regions, guiding substitution patterns .

- Vibrational Frequencies : IR-active modes (e.g., C–Br stretch at ~550 cm⁻¹) align with experimental spectra .

Q. What crystallographic techniques are suitable for analyzing its solid-state structure?

Single-crystal X-ray diffraction (SC-XRD) is optimal. Key parameters include:

- Space Group : Triclinic (P1) or monoclinic systems are common for chiral oxazolines .

- Bond Angles/Lengths : Confirm dihydrooxazole ring geometry (C–O–C ~105°, C–N–C ~108°) and bromomethyl bond distances (C–Br ~1.93 Å) .

- Packing Interactions : Halogen bonding between Br and aromatic π-systems stabilizes the lattice .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields be resolved?

Conflicting yields (e.g., 45% vs. 65% for bromomethylation) may arise from:

- Reagent Purity : Use of anhydrous solvents vs. traces of moisture.

- Catalyst Loading : Pd(PPh₃)₄ at 2 mol% vs. 5 mol% alters turnover rates .

- Workup Methods : Column chromatography vs. recrystallization affects recovery. Validate protocols with control experiments and replicate conditions from peer-reviewed studies .

Q. Why do computational and experimental NMR chemical shifts sometimes diverge?

Discrepancies stem from:

- Solvent Effects : DFT often assumes gas-phase conditions, whereas experimental shifts are solvent-dependent (e.g., CDCl₃ vs. DMSO-d₆) .

- Conformational Flexibility : Dynamic ring puckering in dihydrooxazole may not be captured in static DFT models .

Methodological Recommendations

Q. What advanced spectroscopic techniques complement NMR for structural elucidation?

Q. How can kinetic studies optimize reaction conditions for scale-up?

Use in-situ FTIR or Raman spectroscopy to track reaction progress. For example, monitor the disappearance of the C–Br stretch (550 cm⁻¹) to determine rate constants. Arrhenius plots (ln(k) vs. 1/T) identify optimal temperatures, while Eyring analysis reveals activation parameters (ΔH‡, ΔS‡) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.